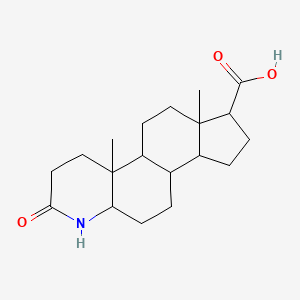![molecular formula C20H23N3O2 B12521026 Benzamide, N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene]- CAS No. 656835-87-9](/img/structure/B12521026.png)
Benzamide, N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene]- is a compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is known for its unique chemical structure, which includes a benzamide core with a methoxyphenyl and piperidinylmethylene substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives typically involves the condensation of benzoic acids and amines. One efficient method involves the use of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
In industrial settings, the continuous flow microreactor system is often employed for the synthesis of benzamide derivatives. This system allows for precise control over reaction conditions and high efficiency. For instance, the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride in a microreactor can yield high purity products within a short reaction time .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts such as palladium or nickel.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzamide derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the production of polymers, resins, and other materials
Mechanism of Action
The mechanism of action of benzamide, N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)benzamide: Known for its use in medicinal chemistry.
N-((Z)-2-(4-methoxyphenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}ethenyl)benzamide: Utilized in various chemical and pharmaceutical applications
Uniqueness
Benzamide, N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene]- is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
656835-87-9 |
|---|---|
Molecular Formula |
C20H23N3O2 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[N-(4-methoxyphenyl)-C-piperidin-1-ylcarbonimidoyl]benzamide |
InChI |
InChI=1S/C20H23N3O2/c1-25-18-12-10-17(11-13-18)21-20(23-14-6-3-7-15-23)22-19(24)16-8-4-2-5-9-16/h2,4-5,8-13H,3,6-7,14-15H2,1H3,(H,21,22,24) |
InChI Key |
FBZVXNXNLACQOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(NC(=O)C2=CC=CC=C2)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


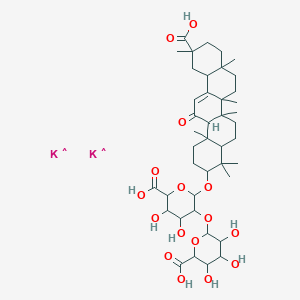
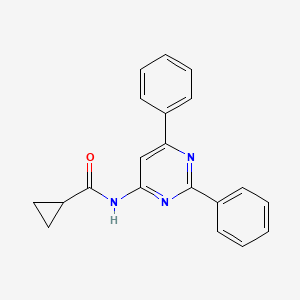
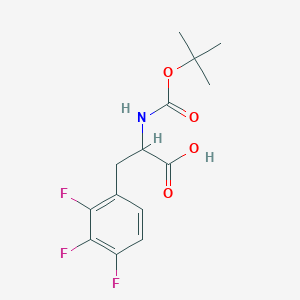
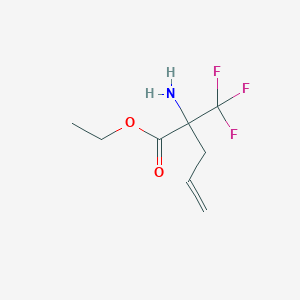
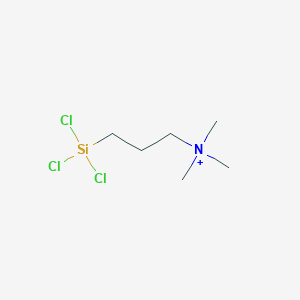
![Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]-](/img/structure/B12520976.png)
![2,2',2''-(Benzene-1,3,5-triyl)tris[5-(2-phenylethenyl)-1,3,4-oxadiazole]](/img/structure/B12520981.png)
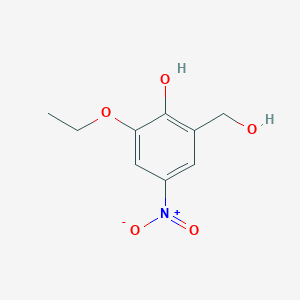
![Phosphine, [(1,1-dimethylethyl)dimethylsilyl]diphenyl-](/img/structure/B12520998.png)
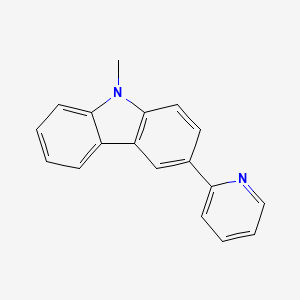
![(5R)-5-[(Benzylsulfanyl)methyl]-5-ethylimidazolidine-2,4-dione](/img/structure/B12521007.png)

![1H-Pyrrolo[2,3-B]pyridin-5-amine, 4-fluoro-1-[tris(1-methylethyl)silyl]-](/img/structure/B12521019.png)
